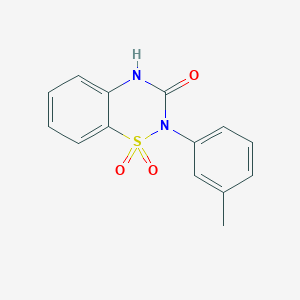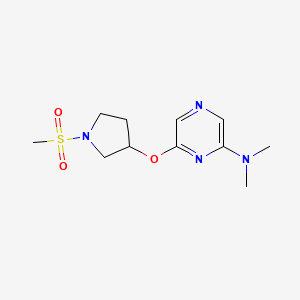![molecular formula C18H18F2N2O2S2 B2546942 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide CAS No. 2034465-20-6](/img/structure/B2546942.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure-activity relationships, and biological evaluation of related benzenesulfonamide derivatives, which can be informative for understanding the potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is well-documented in the literature. For instance, the paper titled "Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase" describes the synthesis of related compounds and their structure-activity relationship (SAR) . Similarly, the synthesis of novel thiourea derivatives bearing a benzenesulfonamide moiety is reported, which involves the addition of isothiocyanatobenzenesulfonamide to aromatic amines . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The paper on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides provides insights into the binding potencies of these compounds as inhibitors of carbonic anhydrase isozymes, with crystal structures determined for some of the compounds . This suggests that the molecular structure of benzenesulfonamides, including the presence of fluorine atoms and other substituents, plays a significant role in their interaction with biological targets.
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives can be inferred from the synthesis methods and the types of chemical reactions they undergo. For example, the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane to synthesize a benzoxazasilole derivative indicates that benzenesulfonamides can participate in reactions with various reagents to form new compounds with different properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The paper discussing the synthesis and screening of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides as potential antibacterial agents mentions the poor water solubility of a related compound, which is a significant factor in drug formulation and delivery . Additionally, the analysis of aliphatic amines in water after derivatization with benzenesulfonyl chloride indicates that benzenesulfonamides can be used to modify the properties of other compounds for analytical purposes .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Development of Fluorescent Probes :
- The design of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols demonstrates the application of sulfonamide derivatives in creating sensitive detection techniques. These probes, which exploit intramolecular charge transfer pathways, have shown promising applications in environmental and biological sciences, indicating a potential for sulfonamide compounds in sensing technologies (Wang et al., 2012).
Anticancer and Antibacterial Activities :
- Research on mixed-ligand copper(II)-sulfonamide complexes has shown that these compounds exhibit significant DNA binding, cleavage, and genotoxicity, highlighting their potential as anticancer agents. The sulfonamide derivative's influence on these activities suggests a role for such compounds in developing therapeutic agents (González-Álvarez et al., 2013).
Synthesis of Thiourea Derivatives :
- The synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, underscores the utility of sulfonamide compounds in drug development, especially for targeting Mycobacterium tuberculosis. This work points to the structural versatility and potential medicinal applications of sulfonamide-based compounds (Ghorab et al., 2017).
Hydrogenolysis and Desulfurization :
- Studies involving the hydrogenolysis of thiophene and benzothiophene to form butane and ethylbenzene by a homogeneous iridium complex illustrate the role of sulfonamide derivatives in facilitating novel chemical reactions. This research contributes to the field of catalysis and environmental chemistry, offering methods for the desulfurization of aromatic compounds (Vicic & Jones, 1997).
Novel Insecticides :
- The development of flubendiamide, a novel insecticide class with unique chemical structure parts, including a sulfonylalkyl group, showcases the application of sulfonamide derivatives in creating highly effective pest control agents. This work emphasizes the potential of such compounds in agricultural sciences (Tohnishi et al., 2005).
Propiedades
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2S2/c1-22(2)16(13-11-25-17-9-4-3-6-12(13)17)10-21-26(23,24)18-14(19)7-5-8-15(18)20/h3-9,11,16,21H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDUEQGIKRNBOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(C=CC=C1F)F)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)
![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)

![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)


![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)
![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2546877.png)
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2546878.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)
